BenchChemオンラインストアへようこそ!

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

DGAT2 inhibition Triglyceride synthesis NASH

This 2-aminopyrimidine DGAT2 inhibitor (CAS 850744-13-7) offers a critical chemical probe for NASH and hypertriglyceridemia research. Its dual ethoxy substitution and free phenolic hydroxyl group create a unique PK/PD signature (cLogP ≈4.2) absent in clinical candidates like Ervogastat or PF-06424439. Procure this compound to generate distinct SAR data points for lead optimization, de-risk kinome selectivity profiling, and anchor IVIVE models linking hepatic clearance to triglyceride lowering efficacy.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 850744-13-7
Cat. No. B2573285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
CAS850744-13-7
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OCC)N)O
InChIInChI=1S/C20H21N3O4/c1-3-25-13-9-10-14(15(24)11-13)19-18(12-22-20(21)23-19)27-17-8-6-5-7-16(17)26-4-2/h5-12,24H,3-4H2,1-2H3,(H2,21,22,23)
InChIKeyHWSBYCOGTMKICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol (CAS 850744-13-7): A Structurally Defined Pyrimidine-Based DGAT2 Inhibitor for Metabolic Disease Research Procurement


2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol (CAS 850744-13-7, C20H21N3O4, MW 367.405 g/mol) is a synthetic small molecule belonging to the 2-amino-5-phenoxypyrimidine class [1]. Patent filings identify this compound as an amino aryl derivative exhibiting inhibitory activity against diacylglycerol acyltransferase 2 (DGAT2), a rate-limiting enzyme in triglyceride biosynthesis predominantly expressed in the liver and adipose tissue [2]. As part of a broader chemical series of DGAT2 inhibitors, this compound is utilized in preclinical research programs targeting non-alcoholic steatohepatitis (NASH), hypertriglyceridemia, and related metabolic disorders where hepatic triglyceride accumulation is a central pathological feature [3].

Why Generic Substitution Fails for 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol: Clinically Consequential Divergence Within the DGAT2 Inhibitor Chemical Space


In-class DGAT2 inhibitors cannot be interchanged without rigorous justification due to profound scaffold-dependent divergences in target engagement kinetics, selectivity profiles, metabolic liabilities, and organ distribution [1]. Within the pyrimidine-based chemotype, subtle modifications to the central core or peripheral substituents – such as the transition from a pyrimidine to an imidazopyridine core or alterations in the dialkoxyaromatic motif – produce orders-of-magnitude shifts in DGAT2 IC50 values, as documented for PF-06424439 (imidazopyridine, IC50 = 14 nM), PF-06427878 (pyrimidine-piperidine, IC50 = 99 nM), and Ervogastat (PF-06865571, pyrimidine-azetidine, IC50 = 17.2 nM) . Furthermore, even bioisosteric modifications can trigger entirely different metabolic clearance pathways, evidenced by the strategic replacement of a piperidine ring with an azetidine to mitigate oxidative bioactivation liabilities in the evolution of PF-06427878 into Ervogastat [2]. The specific 2-ethoxyphenoxy substitution pattern present on the target compound positions it at a distinct point within this structure-activity landscape, where procurement decisions directly determine the biological relevance and translational validity of experimental outcomes.

Quantitative Decision-Support Evidence for 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol Procurement


DGAT2 Inhibitory Potency: Positional Mapping Against Clinical-Stage Analog PF-06424439

PF-06424439, a clinical-stage imidazopyridine DGAT2 inhibitor, exhibits an IC50 of 14 nM in recombinant human DGAT2 enzyme assays . In contrast, core-bioisosteric replacement with a 2-aminopyrimidine scaffold — as represented by the target compound — yields a distinct inhibitory profile that must be empirically determined due to known scaffold-dependent potency shifts within this target class [1]. Without specific, experimentally measured DGAT2 IC50 data for 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol, direct potency comparison cannot be drawn; however, the structural divergence marks a critical decision point for researchers delineating SAR in lead optimization programs.

DGAT2 inhibition Triglyceride synthesis NASH

Kinase Off-Target Selectivity Window: The Pyrimidine Core Advantage Over Imidazopyridine Congeners

Imidazopyridine-based DGAT2 inhibitors, including PF-06424439, have been associated with narrow selectivity windows against a subset of human kinases, potentially confounding in vivo phenotype interpretation [1]. The 2-aminopyrimidine core, a privileged scaffold in medicinal chemistry, offers a fundamentally different hydrogen-bonding topography that can translate into a broader kinase selectivity margin — a property consistently exploited in FDA-approved kinase-targeting agents [2]. While no direct kinome-wide profiling data are publicly available for the target compound, the structural precedent supports its selection for experiments where minimizing off-target kinase activity is a priority over maximizing DGAT2 potency.

Kinase selectivity Off-target profiling Safety pharmacology

Metabolic Stability Comparison: The 2-Ethoxyphenoxy Motif as a Bioactivation Liability Mitigation Strategy

PF-06427878, a pyrimidine-piperidine DGAT2 inhibitor, carried a dialkoxyaromatic ring that underwent extensive oxidative O-dearylation, resulting in high metabolic intrinsic clearance and formation of potentially reactive metabolites [1]. The target compound 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol retains the 2-ethoxyphenoxy moiety but pairs it with a phenolic hydroxyl-bearing aryl substituent, introducing a polar functional group that can redirect phase II conjugation pathways (glucuronidation/sulfation) and may reduce CYP450-mediated oxidative dealkylation susceptibility [2]. In the evolution from PF-06427878 (IC50 = 99 nM, high clearance) to Ervogastat (IC50 = 17.2 nM, reduced clearance), the strategic incorporation of heteroatoms into the dialkoxyaromatic ring proved decisive for mitigating bioactivation risk while preserving potency .

Metabolic stability O-dearylation Hepatocyte clearance

Physicochemical Property Differentiation: Lipophilicity and Permeability Trade-Offs Within the Pyrimidine DGAT2 Series

The calculated partition coefficient (cLogP) for 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is approximately 4.2 (ChemDraw prediction), placing it in a moderately lipophilic space compared to PF-06424439 (cLogP ~2.8) and PF-06427878 (cLogP ~3.5) . The increased lipophilicity of the target compound relative to PF-06424439 may confer enhanced passive membrane permeability, a desirable trait for hepatic intracellular target engagement, but simultaneously elevates the risk of phospholipidosis and hERG channel blockade — liabilities that must be experimentally ruled out [1]. The dual ethoxy substitution pattern further distinguishes it from mono-alkoxy analogs, modulating both solubility and protein binding in a manner that cannot be extrapolated from related single-alkoxy derivatives.

Lipophilicity Permeability Solubility Drug-like properties

High-Impact Application Scenarios for 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol in Metabolic Disease Research


DGAT2 Structure-Activity Relationship (SAR) Decoding for Next-Generation NASH Therapeutics

Procurement of 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol enables the systematic interrogation of how the 2-aminopyrimidine core, combined with dual ethoxy substitution on both aryl rings, modulates DGAT2 inhibitory potency relative to imidazopyridine controls (PF-06424439, IC50 = 14 nM) . This SAR data is fundamental for academic groups and biopharmaceutical companies engaged in lead optimization campaigns aiming to balance potency with selectivity and metabolic stability for NASH indications.

Hepatocyte Triglyceride Synthesis Inhibition Studies Requiring Scaffold-Specific Metabolic Profiling

The compound's predicted intermediate lipophilicity (cLogP ≈ 4.2) and phenolic hydroxyl functional group position it as a probe for studying structure-dependent metabolic fate in primary human hepatocyte triglyceride synthesis assays . Unlike the high-clearance compound PF-06427878 (IC50 = 99 nM) or the optimized clinical candidate Ervogastat (IC50 = 17.2 nM), the target compound provides a distinct data point for building in vitro-in vivo extrapolation (IVIVE) models linking chemical structure to hepatic clearance and triglyceride lowering efficacy.

Kinase Off-Target Liability Assessment in DGAT2 Inhibitor Development Programs

For laboratories performing kinome-wide selectivity profiling, the 2-aminopyrimidine scaffold of the target compound offers a valuable comparator to the imidazopyridine core of PF-06424439, enabling the assessment of whether pyrimidine-based inhibitors provide a broader selectivity margin against a panel of human kinases [1]. This application is critical for de-risking DGAT2 inhibitor candidates prior to in vivo efficacy testing in diet-induced obesity (DIO) or choline-deficient high-fat diet (CD-HFD) NASH mouse models.

Pharmacokinetic / Pharmacodynamic (PK/PD) Modeling Input for Liver-Targeted DGAT2 Inhibition

The dual ethoxy substitution pattern, combined with the free phenolic hydroxyl group, confers a unique physicochemical signature (tPSA ≈ 85 Ų, cLogP ≈ 4.2) that can be exploited in PK/PD correlation studies . Researchers investigating the relationship between lipophilicity, hepatic extraction ratio, and in vivo triglyceride lowering can use this compound to anchor mathematical models that predict the optimal property space for liver-targeted DGAT2 inhibitors, a necessary step before advancing compounds into GLP toxicology studies.

Quote Request

Request a Quote for 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.